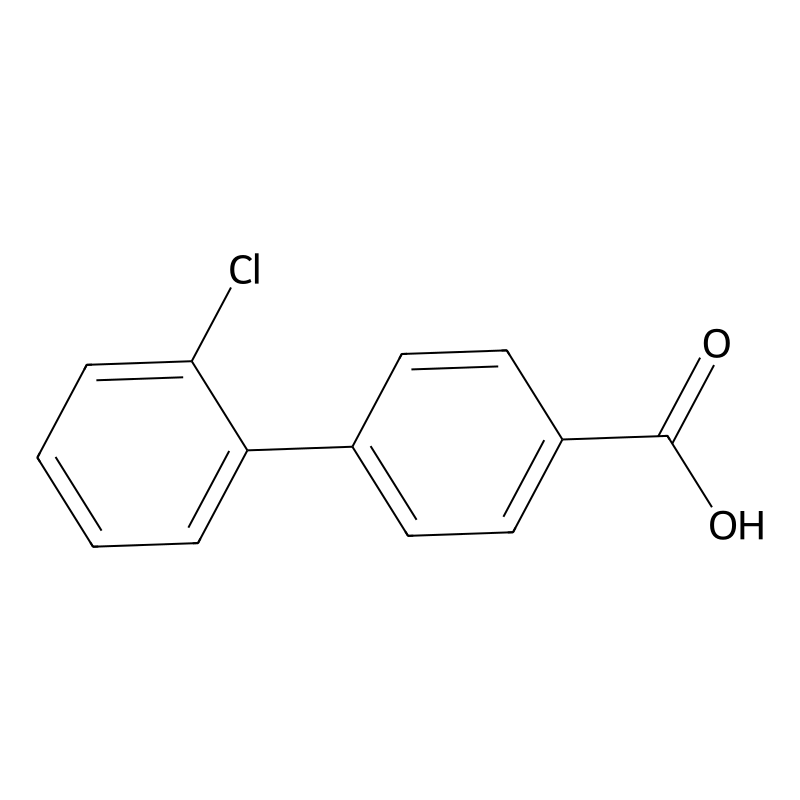2'-Chloro-biphenyl-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2'-Chloro-biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a carboxylic acid group and a chlorine atom located at the 2' position of one of the phenyl rings. Its molecular formula is C₁₃H₉ClO₂, and it has a molecular weight of 232.66 g/mol . This compound is recognized for its potential applications in various industrial processes and biochemical research.
Conformationally Restricted Analog for 2'-Chloro-4'-hydroxybiphenyl
2'-Cl-BC4A acts as a conformationally restricted analog of 2'-chloro-4'-hydroxybiphenyl (2'-Cl-4'-HB) [1]. This property makes it valuable for studying the impact of conformational changes on various phenomena. Due to the presence of a chlorine atom at the 2' position, 2'-Cl-BC4A adopts a more rigid conformation compared to 2'-Cl-4'-HB. This rigidity allows researchers to isolate the effects of specific functional groups on molecular interactions.
Source
[1] FC33149 | 3808-93-3 | 2'-Chloro-biphenyl-4-carboxylic acid - Biosynth ()
- Esterification: Reacting with alcohols to form esters.
- Reduction: Can be reduced to form corresponding alcohols or aldehydes.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
These reactions are significant in organic synthesis and material science.
Research indicates that 2'-Chloro-biphenyl-4-carboxylic acid exhibits biological activity, particularly in proteomics research. Its structural properties may influence biological interactions, although specific mechanisms of action remain under investigation. The compound's potential as an anti-inflammatory agent or its role in modulating cellular pathways has been suggested, but further studies are required to elucidate these effects fully .
Several methods exist for synthesizing 2'-Chloro-biphenyl-4-carboxylic acid:
- Direct Chlorination: Chlorination of biphenyl followed by carboxylation.
- Carboxylation Reactions: Using carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group.
- Rearrangement Reactions: Utilizing existing biphenyl derivatives and applying rearrangement techniques to achieve the desired substitution pattern.
These methods highlight the versatility of synthetic routes available for this compound.
2'-Chloro-biphenyl-4-carboxylic acid finds applications across various fields:
- Industrial Uses: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Research: Utilized in proteomics and biochemical assays due to its unique structural characteristics.
- Material Science: Potentially used in the development of polymers and other materials due to its functional groups.
These applications underscore its relevance in both academic research and industrial settings.
Interaction studies involving 2'-Chloro-biphenyl-4-carboxylic acid focus on its ability to interact with biological macromolecules. Preliminary investigations suggest that it may bind to proteins or enzymes, influencing their activity. Understanding these interactions is crucial for assessing its potential therapeutic uses or environmental impacts.
Several compounds share structural similarities with 2'-Chloro-biphenyl-4-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobenzoic Acid | Contains a single benzene ring with chlorine | Commonly used as a reagent in organic synthesis |
| 2-Biphenyl-2'-carboxylic Acid | Biphenyl structure, no chlorine substitution | Used in polymer chemistry |
| 4-(2-Chlorophenyl)benzoic Acid | Similar biphenyl structure | Exhibits different reactivity due to position of groups |
| 3-Chlorobiphenyl-4-carboxylic Acid | Chlorine at different position | Different biological activity profile |
The unique positioning of the chlorine atom and the carboxylic acid group in 2'-Chloro-biphenyl-4-carboxylic acid contributes to its distinct chemical behavior compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








